4-Propyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Propyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid typically involves the cyclocondensation of hydrazine with a suitable β-dicarbonyl compound, followed by functional group modifications. One common method includes the reaction of 4-propyl-3-pyrazolone with hydrazine hydrate under acidic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the preparation of intermediates followed by cyclization and functional group transformations. The use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: 4-Propyl-1H-Pyrazole-3-Carboxylic Acid can undergo oxidation reactions to form corresponding pyrazole-3-carboxylates.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-3-carboxylates.
Reduction: Pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can enhance binding affinity through ionic interactions .
Comparison with Similar Compounds
1H-Pyrazole-3-Carboxylic Acid: Lacks the propyl group, leading to different biological activities and binding affinities.
4-Methyl-1H-Pyrazole-3-Carboxylic Acid: Substituted with a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
4-Phenyl-1H-Pyrazole-3-Carboxylic Acid: Contains a phenyl group, which significantly alters its pharmacological profile.
Uniqueness: The presence of the propyl group at the 4-position of the pyrazole ring in 4-Propyl-1H-Pyrazole-3-Carboxylic Acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and chemical probes .
Properties
CAS No. |
92304-61-5 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-propyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-9-6(5)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
VLOIHRFPXNREDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1)C(=O)O |
Origin of Product |
United States |
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